

Application Notes: Triuret as a Non-Protein Nitrogen Source for Ruminants

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Compound of Interest

Compound Name: *Triuret*

Cat. No.: *B1681585*

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Introduction

Triuret, a condensation product of urea, presents itself as a potential non-protein nitrogen (NPN) source for ruminant livestock. As a component of feed-grade biuret, it is characterized by a slower rate of ammonia release in the rumen compared to urea.[1][2] This characteristic may offer advantages in terms of safety by reducing the risk of ammonia toxicity, a significant concern with urea supplementation.[3][4][5] These application notes provide an overview of the utilization of **triuret**, supported by experimental data and protocols for researchers and animal nutritionists.

Chemical and Physical Properties

Feed-grade biuret can contain up to 30% **triuret** and cyanuric acid.[1] **Triuret** is less soluble and hygroscopic than urea, which contributes to its stability and slow-release properties in the rumen.[1][2]

Metabolic Overview

Upon ingestion by a ruminant, NPN compounds like **triuret** are metabolized by the rumen microbiota. The nitrogen is utilized by these microorganisms for the synthesis of microbial proteins, which then become a primary source of protein for the host animal as they pass into the lower digestive tract.[5][6][7] The efficiency of this process is dependent on the synchronization of ammonia release with the availability of fermentable carbohydrates for the rumen microbes.[5][8] While the specific enzymatic pathways for **triuret** degradation in the

rumen are not as extensively documented as those for urea and biuret, it is understood to be hydrolyzed to ammonia, which then enters the microbial protein synthesis pathway. An adaptation period is often necessary for the rumen microbial population to effectively utilize biuret and its components like **triuret**.^[9]

Comparative Efficacy

Studies have compared the nitrogen retention from **triuret** with other NPN sources like urea and biuret. Research by Clark et al. (1965) on sheep with a low-protein diet indicated that nitrogen retention from **triuret** was comparable to that from urea, biuret, and cyanuric acid over an eight-week period.^[1] However, a study by Miyazaki et al. (1974) found that sheep fed **triuret** had significantly lower nitrogen retention compared to those fed urea, which in turn was lower than for sheep fed a soy isolate.^[1] These conflicting findings suggest that the efficacy of **triuret** may be influenced by dietary composition and the adaptation period of the animals.

Quantitative Data Summary

Table 1: Comparative Nitrogen Retention in Sheep

NPN Source	Nitrogen Retention (%)	Reference
Urea	Similar to Triuret	Clark et al. (1965) ^[1]
Biuret	Similar to Triuret	Clark et al. (1965) ^[1]
Triuret	-	Clark et al. (1965) ^[1]
Cyanuric Acid	Similar to Triuret	Clark et al. (1965) ^[1]
Soy Isolate	Higher than Urea and Triuret	Miyazaki et al. (1974) ^[1]
Urea	Higher than Triuret	Miyazaki et al. (1974) ^[1]
Triuret	Lower than Urea and Soy Isolate	Miyazaki et al. (1974) ^[1]

Experimental Protocols

Protocol 1: In Vivo Nitrogen Balance Study in Sheep

This protocol is a generalized procedure for determining the nitrogen balance in sheep fed a diet supplemented with **triuret**.

1. Animal Selection and Adaptation:

- Select healthy, mature wethers of similar age and body weight.
- House the animals in individual metabolic cages to allow for the separate collection of feces and urine.
- Adapt the sheep to the basal diet for a period of 14 days, followed by a gradual introduction of the **triuret**-supplemented diet over 7 days. The total adaptation period to the experimental diet should be at least 21 days.

2. Diet Formulation:

- Formulate a basal diet that is isonitrogenous and isocaloric across all treatment groups, with the NPN source being the primary variable.
- The **triuret** supplement should be thoroughly mixed with the concentrate portion of the diet to ensure uniform intake.
- Provide fresh water ad libitum.

3. Experimental Design:

- Employ a Latin square design to minimize the effects of individual animal variation.
- The experimental periods should consist of a 14-day adaptation phase followed by a 7-day collection phase.

4. Sample Collection:

- During the collection phase, record the total daily feed intake for each animal.
- Collect the total fecal output and urine volume for each animal daily.

- To prevent nitrogen loss from urine due to ammonia volatilization, collect urine in containers with a sufficient volume of 10% sulfuric acid to maintain a pH below 3.
- Collect a representative 10% subsample of the daily feces and a 10% aliquot of the daily urine for each animal. Pool the daily subsamples for each animal for the entire collection period.

5. Sample Analysis:

- Analyze samples of the feed, orts (refused feed), feces, and urine for total nitrogen content using the Kjeldahl method or an equivalent combustion method.
- Calculate nitrogen intake, fecal nitrogen, urinary nitrogen, and nitrogen retention (Nitrogen Intake - Fecal Nitrogen - Urinary Nitrogen).

Protocol 2: In Vitro Rumen Degradation of Triuret

This protocol outlines a method for assessing the degradation of **triuret** by rumen microorganisms in a controlled laboratory setting.

1. Rumen Fluid Collection:

- Collect rumen fluid from at least two cannulated donor animals that have been adapted to a diet similar in composition to the in vitro substrate.
- Strain the rumen fluid through four layers of cheesecloth into a pre-warmed, insulated flask. Maintain anaerobic conditions by flushing with CO₂.

2. In Vitro Incubation:

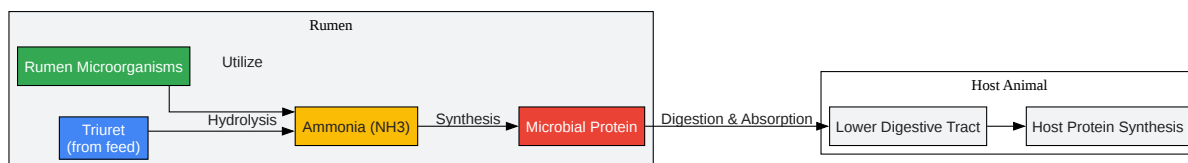
- Prepare incubation vessels (e.g., serum bottles or tubes) containing a buffered mineral solution and the substrate (a standard forage or the complete diet).
- Add a known amount of **triuret** to the experimental vessels. Include control vessels with no added nitrogen and vessels with a known NPN source like urea for comparison.
- Inoculate the vessels with the prepared rumen fluid under a continuous stream of CO₂.

- Incubate the vessels in a shaking water bath at 39°C for various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

3. Sample Analysis:

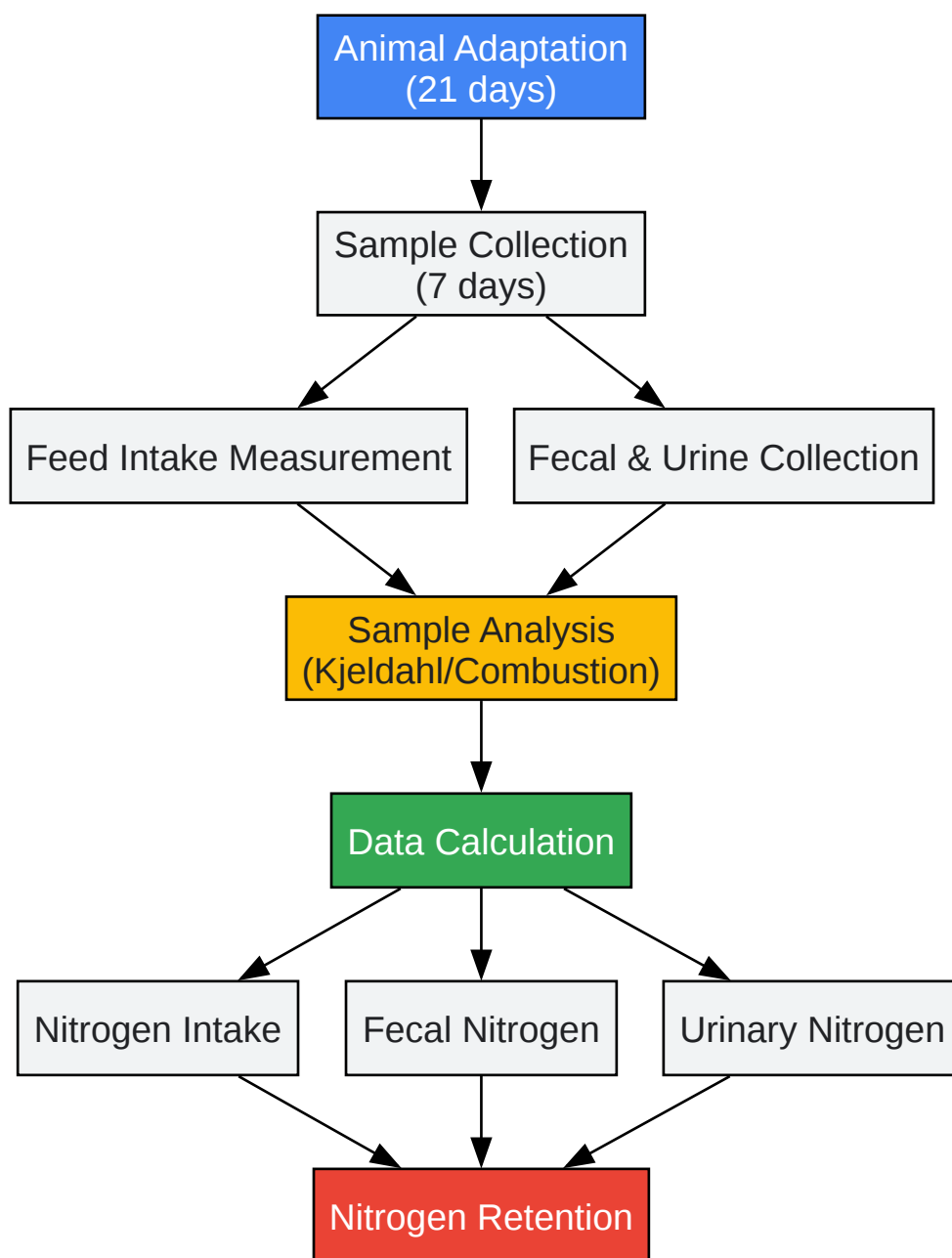
- At each time point, terminate the incubation by placing the vessels on ice.
- Analyze the incubation fluid for ammonia concentration and residual **triuret** concentration.
- Analytical methods for **triuret** can include high-performance liquid chromatography (HPLC).

Visualizations



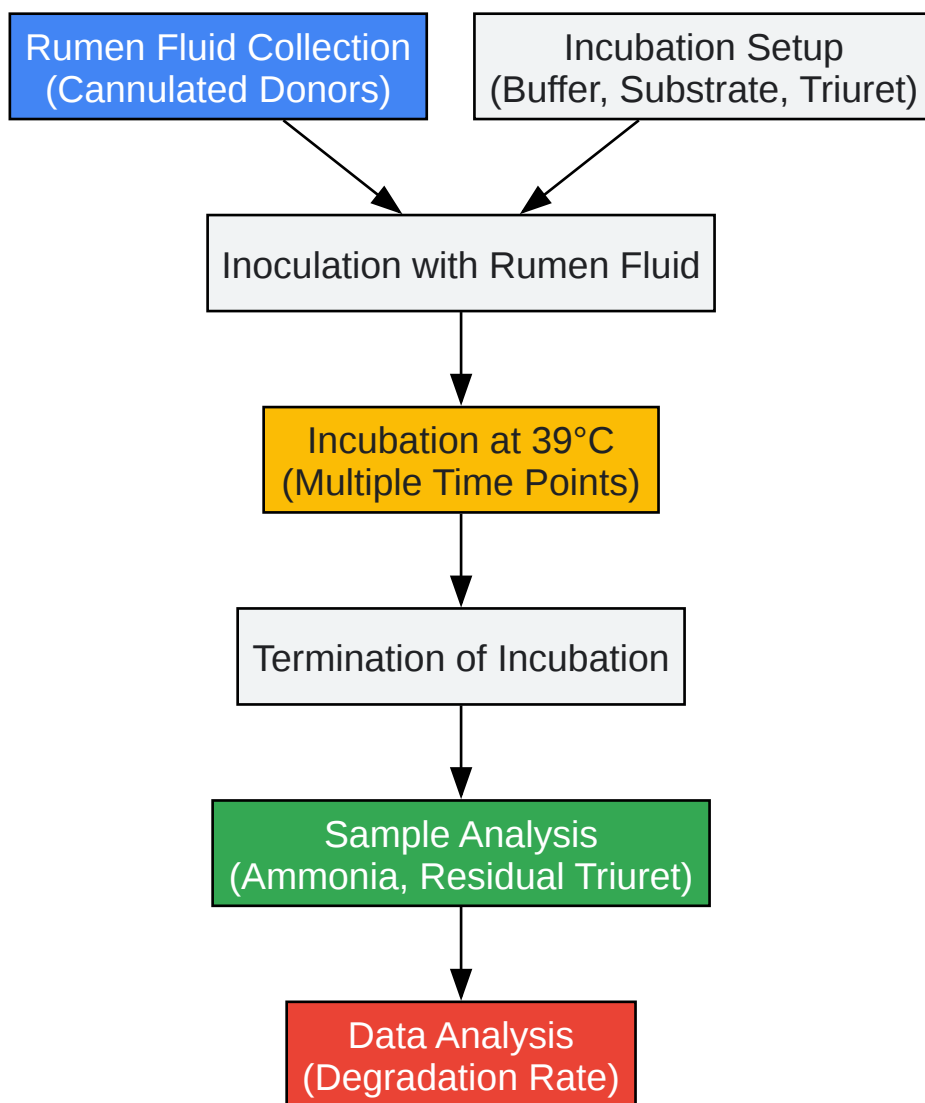
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Caption: Putative metabolic pathway of **triuret** in the rumen.



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Caption: Experimental workflow for a nitrogen balance study.



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Caption: Workflow for in vitro rumen degradation of **triuret**.

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